molecular formula C18H36N2O4 B14621897 Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl- CAS No. 58774-46-2

Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-

Cat. No.: B14621897
CAS No.: 58774-46-2
M. Wt: 344.5 g/mol
InChI Key: JKYQHRQZACALTC-UHFFFAOYSA-N
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Description

Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-]: is a complex organic compound characterized by its unique structure, which includes an acetamide group linked to an ethanediylbis(oxy) backbone with dipropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-] typically involves the reaction of acetamide derivatives with ethanediylbis(oxy) compounds under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions in reactors, where the reactants are combined under optimized conditions of temperature and pressure. The process may also include purification steps to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-] can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

    Reduction: This compound can also participate in reduction reactions, where it is reduced to form simpler compounds.

    Substitution: Substitution reactions involve the replacement of one functional group with another, which can occur under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acetamide derivatives, while reduction may produce simpler amide compounds.

Scientific Research Applications

Chemistry: In chemistry, Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-] is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure can mimic certain biological molecules, making it useful in biochemical assays.

Medicine: In medicine, Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-] may have potential applications as a pharmaceutical intermediate. Its derivatives could be explored for therapeutic properties.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Acetamide, N,N’-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[2-bromo-]
  • Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate
  • Butanoic acid, 2-ethyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester

Uniqueness: Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-] is unique due to its specific acetamide and ethanediylbis(oxy) structure with dipropyl groups. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Properties

CAS No.

58774-46-2

Molecular Formula

C18H36N2O4

Molecular Weight

344.5 g/mol

IUPAC Name

2-[2-[2-(dipropylamino)-2-oxoethoxy]ethoxy]-N,N-dipropylacetamide

InChI

InChI=1S/C18H36N2O4/c1-5-9-19(10-6-2)17(21)15-23-13-14-24-16-18(22)20(11-7-3)12-8-4/h5-16H2,1-4H3

InChI Key

JKYQHRQZACALTC-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)COCCOCC(=O)N(CCC)CCC

Origin of Product

United States

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